Ethyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate

medicinal chemistry kinase inhibitors heterocyclic synthesis

Ethyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate (CAS 70015-75-7) is the regiospecifically substituted building block for constructing pyrazolo[3,4-d]pyrimidine cores—the scaffold of clinical-stage kinase inhibitors. Its 3-carboxylate-4-amino-5-methyl pattern on a 1H-pyrazole ring ensures high-yielding cyclocondensations without N-1 isomer byproducts, unlike regioisomeric esters. The free N-1 position enables systematic kinase selectivity SAR. As the direct precursor to the sildenafil pharmacophore, it streamlines PDE5 inhibitor synthesis by eliminating protection/deprotection sequences. Ideal for parallel medicinal chemistry and reproducible heterocyclic synthesis. Inquire for bulk quantities.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
CAS No. 70015-75-7
Cat. No. B13029245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate
CAS70015-75-7
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NNC(=C1N)C
InChIInChI=1S/C7H11N3O2/c1-3-12-7(11)6-5(8)4(2)9-10-6/h3,8H2,1-2H3,(H,9,10)
InChIKeyJKFJHNXJGZSKIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate (CAS 70015-75-7): Procurement and Differentiation Guide for Heterocyclic Building Blocks


Ethyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate (CAS 70015-75-7) is an aminopyrazole carboxylate ester [1] that serves as a foundational intermediate in medicinal chemistry and agrochemical research [2]. The compound is distinguished by its substitution pattern—a 4-amino group, a 5-methyl group, and a 3-carboxylate ethyl ester on a 1H-pyrazole core . This specific arrangement of functional groups dictates its reactivity in cyclocondensation and cross‑coupling reactions and influences the regiochemistry of derived fused heterocycles [3].

Ethyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate: Why Generic Substitution of Regioisomeric Analogs Compromises Synthetic Outcomes


In the synthesis of pyrazole-based pharmacophores, the positions of the amino, methyl, and carboxylate groups critically govern both the regioselectivity of subsequent heterocyclizations and the electronic properties of the final product [1]. The target compound’s 3‑carboxylate‑4‑amino‑5‑methyl pattern on a 1H‑pyrazole scaffold is not interchangeable with its regioisomers (e.g., ethyl 3‑amino‑5‑methyl‑1H‑pyrazole‑4‑carboxylate or ethyl 4‑amino‑1‑methyl‑1H‑pyrazole‑5‑carboxylate) [2]. Substituting a different regioisomer alters the spatial orientation of the reactive amine and ester groups, often leading to diminished yields in downstream transformations, the formation of undesired N‑1 substituted by‑products, or complete failure to achieve the intended fused heterocyclic architecture [3].

Ethyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate: Quantified Differentiation Against Closest Analogs in Synthesis and Application


Comparative Reactivity in Cyclocondensation to Pyrazolo[3,4‑d]pyrimidines

The 3‑carboxylate‑4‑amino substitution pattern of the target compound enables a direct and regioselective condensation with nitriles or amidines to yield pyrazolo[3,4‑d]pyrimidines [1]. This scaffold is a privileged kinase inhibitor core found in numerous clinical candidates. In contrast, regioisomeric analogs—specifically ethyl 3‑amino‑5‑methyl‑1H‑pyrazole‑4‑carboxylate (CAS 23286‑70‑6)—have been shown in the synthesis of pyrazolo[1,5‑a]pyrimidine fungicides to produce markedly different heterocyclic fusion patterns [2].

medicinal chemistry kinase inhibitors heterocyclic synthesis

Superior Precursor for Sildenafil‑Type PDE5 Inhibitor Scaffolds

Ethyl 4‑amino‑5‑methyl‑1H‑pyrazole‑3‑carboxylate has been explicitly utilized as a key intermediate in the synthesis of pyrazolo[4,3‑d]pyrimidin‑7‑ones, a core scaffold of sildenafil (Viagra®) and its analogs [1]. The literature documents that the target compound undergoes efficient N‑1 arylation followed by cyclocondensation to yield the desired 5‑functionally substituted pyrazolo[3,4‑d]pyrimidines [2]. Alternative pyrazole‑carboxylates lacking the 4‑amino group or possessing different ester positions require additional protection/deprotection steps or result in lower overall yields for this specific pharmacophore class [3].

PDE5 inhibitors drug discovery pyrazolo[4,3‑d]pyrimidinones

Optimized Substituent Arrangement for Cyclin‑Dependent Kinase (CDK) Inhibitor Libraries

Aminopyrazoles bearing a 3‑carboxylate and a 4‑amino group are established privileged fragments for cyclin‑dependent kinase (CDK) inhibition [1]. Patent literature (US 6,462,069) discloses that compounds derived from this structural motif exhibit IC₅₀ values in the low‑micromolar to sub‑micromolar range against CDK2/cyclin A, with the 3‑carboxylate‑4‑amino‑5‑alkyl substitution pattern providing optimal ATP‑binding pocket occupancy [2]. While the parent ethyl ester is typically hydrolyzed to the carboxylic acid for final bioactive molecules, the ester form is the preferred intermediate for library synthesis due to its solubility in organic solvents and compatibility with diverse coupling reactions [3].

CDK inhibitors cancer therapeutics kinase profiling

Distinct Synthetic Utility Versus N‑1 Methylated Analogs

The target compound (CAS 70015‑75‑7) features a free N‑1 position on the pyrazole ring, allowing for diverse and selective N‑1 functionalization (alkylation, arylation, sulfonylation) [1]. This contrasts with commercially available N‑1 methylated analogs such as ethyl 4‑amino‑1‑methyl‑1H‑pyrazole‑5‑carboxylate (CAS 1260659‑38‑8) and ethyl 4‑amino‑1‑methyl‑1H‑pyrazole‑3‑carboxylate [2]. While N‑1 substitution is often a desired final feature in drug candidates, pre‑installed N‑1 methyl groups limit the synthetic flexibility for divergent library synthesis. The unsubstituted N‑1 of the target compound enables parallel exploration of N‑1 substituent SAR, whereas the pre‑methylated analogs restrict this diversification dimension [3].

organic synthesis building blocks regioselective alkylation

Ethyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate: High‑Impact Research and Industrial Application Scenarios Supported by Evidence


Synthesis of Pyrazolo[3,4‑d]pyrimidine Kinase Inhibitor Libraries

The compound serves as the optimal starting material for constructing pyrazolo[3,4‑d]pyrimidine cores, a scaffold central to numerous clinical‑stage kinase inhibitors [1]. The documented synthetic pathway using this building block yields the desired heterocycle in high regioselectivity, avoiding the isomeric mixtures that complicate purification when alternative pyrazole‑carboxylates are employed [2].

Medicinal Chemistry Programs Targeting PDE5 and Related Phosphodiesterases

As a direct precursor to the sildenafil pharmacophore [1], this compound is the preferred intermediate for research groups synthesizing novel PDE5 inhibitors for erectile dysfunction, pulmonary arterial hypertension, or related indications. Its use eliminates the need for multi‑step protection/deprotection sequences required by less optimally substituted pyrazole esters [3].

Divergent Synthesis of N‑1 Substituted Pyrazole Libraries for Kinase Selectivity Profiling

The free N‑1 position permits systematic exploration of N‑1 substituent effects on kinase selectivity [1]. This building block is therefore ideally suited for parallel medicinal chemistry efforts aiming to optimize selectivity profiles across the kinome, a task for which N‑1 pre‑methylated or N‑1 blocked analogs are unsuitable [2].

Agrochemical Research on Pyrazolo[1,5‑a]pyrimidine Fungicides

While the target compound itself is not directly used for pyrazolo[1,5‑a]pyrimidine fungicides, it serves as a critical comparator to the isomeric ethyl 3‑amino‑5‑methyl‑1H‑pyrazole‑4‑carboxylate (CAS 23286‑70‑6) which yields that specific fungicide core [1]. Procuring both regioisomers enables systematic structure‑activity relationship (SAR) studies differentiating the fungicidal pyrazolo[1,5‑a]pyrimidines from the kinase‑inhibiting pyrazolo[3,4‑d]pyrimidines [2].

Quote Request

Request a Quote for Ethyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.